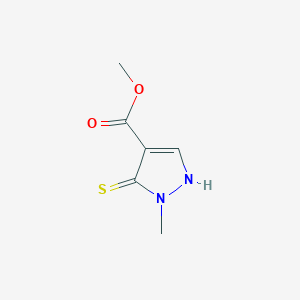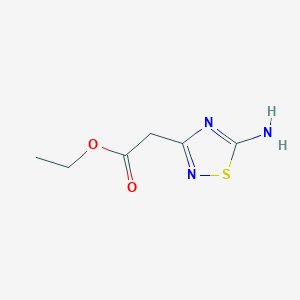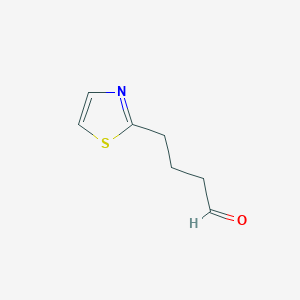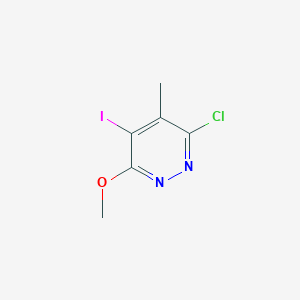
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound is of particular interest due to its unique structural features and potential pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity. Common synthetic strategies include the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) and multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are likely employed to ensure efficient and environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). Reaction conditions often involve the use of transition metal catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the development of novel compounds with potential therapeutic properties. In biology, it is studied for its neuroprotective effects and ability to modulate neurotransmitter systems. In medicine, the compound shows promise as a neuroprotectant and anti-addictive agent, particularly in the context of neurodegenerative diseases and substance abuse .
Wirkmechanismus
The mechanism of action of methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride involves multiple molecular targets and pathways. It is believed to exert its effects through the inhibition of monoamine oxidase (MAO) and scavenging of free radicals. Additionally, the compound may antagonize the glutamatergic system, contributing to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 1-methyl-1,2,3,4-tetrahydroisoquinoline and other tetrahydroisoquinoline derivatives. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness: What sets methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride apart is its unique cyclopropyl group, which may enhance its pharmacological properties and provide distinct advantages in therapeutic applications .
Eigenschaften
Molekularformel |
C14H18ClNO2 |
|---|---|
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-14(16)11-4-5-12-10(8-11)6-7-15-13(12)9-2-3-9;/h4-5,8-9,13,15H,2-3,6-7H2,1H3;1H |
InChI-Schlüssel |
VBAHUJGDTQOKLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(NCC2)C3CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
![rac-[(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol](/img/structure/B13592944.png)
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-aminedihydrochloride](/img/structure/B13592949.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)

